molecular formula C13H15N3O4S B1682511 Sulfisoxazole acetyl CAS No. 80-74-0

Sulfisoxazole acetyl

Numéro de catalogue B1682511
Numéro CAS: 80-74-0
Poids moléculaire: 309.34 g/mol
Clé InChI: JFNWFXVFBDDWCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfisoxazole acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity . It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae .


Molecular Structure Analysis

The molecular structure of Sulfisoxazole acetyl is represented by the chemical formula C13H15N3O4S . The average molecular weight is 309.34 .


Chemical Reactions Analysis

Sulfisoxazole acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid . This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .

Applications De Recherche Scientifique

    • Application : Sulfisoxazole acetyl is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity .
    • Method : Sulfisoxazole acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid. This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .
    • Results : It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae .
    • Application : Sulfisoxazole acetyl is used for acute, recurrent or chronic urinary tract infections (primarily pyelonephritis, pyelitis and cystitis) due to susceptible organisms (usually Escherichia coli, Klebsiella-Enterobacter, staphylococcus, Proteus mirabilis and, less frequently, Proteus vulgaris) in the absence of obstructive uropathy or foreign bodies .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides, especially in the treatment of chronic and recurrent urinary tract infections .
    • Application : Sulfisoxazole acetyl is used for meningococcal meningitis where the organism has been demonstrated to be susceptible. It is also used as adjunctive therapy with parenteral streptomycin for Haemophilus influenzae meningitis .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .
    • Application : Sulfisoxazole acetyl is used for the treatment of chancroid .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .
    • Application : Sulfisoxazole acetyl is used for the treatment of inclusion conjunctivitis .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .
    • Application : Sulfisoxazole acetyl is used for the treatment of malaria due to chloroquine-resistant strains of Plasmodium falciparum, when used as adjunctive therapy .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .
    • Application : Sulfisoxazole acetyl is used for the treatment of nocardiosis .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .
    • Application : Sulfisoxazole acetyl is used for the treatment of toxoplasmosis as adjunctive therapy with pyrimethamine .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .
    • Application : Sulfisoxazole acetyl is used for the treatment of trachoma .
    • Method : The drug is administered orally, and it works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .
    • Results : The treatment is generally effective, but the increasing frequency of resistant organisms is a limitation of the usefulness of antibacterial agents including the sulfonamides .

Safety And Hazards

The severe or irreversible adverse effects of Sulfisoxazole acetyl may include nephrotoxicity, blood dyscrasias, interstitial nephritis, hematuria, crystalluria, oliguria, anuria, lumbar pain, and tubular necrosis . It’s important to note that Sulfisoxazole acetyl will not work for colds, flu, or other virus infections .

Propriétés

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWFXVFBDDWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023620
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sulfisoxazole acetyl

CAS RN

80-74-0
Record name Sulfisoxazole acetyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfisoxazole acetyl [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFISOXAZOLE ACETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfisoxazole acetyl
Reactant of Route 2
Sulfisoxazole acetyl
Reactant of Route 3
Sulfisoxazole acetyl
Reactant of Route 4
Sulfisoxazole acetyl
Reactant of Route 5
Sulfisoxazole acetyl
Reactant of Route 6
Sulfisoxazole acetyl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.